REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[CH3:6][N:7]([CH3:10])C=O.[Cl:11][C:12]1[CH:20]=[C:19]2[C:15]([CH2:16][C:17](=[O:21])N2)=C[CH:13]=1.C(Cl)(=O)C([Cl:25])=O>ClCCl.O>[Cl:25][C:10]1[NH:7][C:6]2[C:15]([C:16]=1[CH:17]=[O:21])=[CH:19][CH:20]=[C:12]([Cl:11])[CH:13]=2
|
Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
366 mmol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
190 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
24.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2CC(NC2=C1)=O
|
Name
|
|
Quantity
|
12.7 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 h at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 4 h at ambient temperature
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
It was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
Next, it was stirred for 12 h at ambient temperature
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
The organic phase was decanted
|
Type
|
WASH
|
Details
|
washed with water (3 times)
|
Type
|
CUSTOM
|
Details
|
A solid precipitated from the organic phase
|
Type
|
FILTRATION
|
Details
|
It was recovered by filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried under reduced pressure in the presence of phosphorus pentoxide
|
Type
|
STIRRING
|
Details
|
stirred for around 7 h
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
A solid precipitated from the aqueous phase
|
Type
|
FILTRATION
|
Details
|
It was recovered by filtration and it
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was also dried under reduced pressure in the presence of phosphorus pentoxide
|
Type
|
CUSTOM
|
Details
|
The two precipitates
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1NC2=CC(=CC=C2C1C=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |